molecular formula C11H17N6O4P B1663364 cPrPMEDAP CAS No. 182798-83-0

cPrPMEDAP

Cat. No.: B1663364
CAS No.: 182798-83-0
M. Wt: 328.26 g/mol
InChI Key: PDHWTDJKKJYOGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cPrPMEDAP involves the conversion of GS-9219 to this compound through a series of enzymatic reactions. GS-9219 is hydrolyzed intracellularly to this compound, which is subsequently deaminated to PMEG . The compound is prepared from this compound by the action of L-alanine ethyl ester hydrochloride after activation of the phosphonic acid residue with Aldrithiol and triphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield.

Biological Activity

cPrPMEDAP (9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine) is a prodrug of the potent antiviral agent PMEG (9-(2-phosphonylmethoxyethyl)guanine). Its biological activity has been extensively studied, particularly in the context of its metabolism, efficacy against cancer cells, and mechanisms of resistance.

This compound is activated intracellularly through a series of enzymatic reactions. The conversion process involves:

  • Hydrolysis by Proteases : this compound is hydrolyzed by serine protease cathepsin A (CatA) within lysosomes, leading to the release of PMEG .
  • Deamination : The adenosine deaminase-like (ADAL) protein catalyzes the oxidative deamination of this compound to PMEG, which is subsequently phosphorylated to its active form, PMEG-DP .

The mechanism by which PMEG-DP acts is crucial; it serves as a chain terminator during DNA replication in HPV-transformed cells, leading to apoptosis .

Efficacy Against Cancer Cells

This compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • In SiHa cells (HPV-transformed cervical carcinoma), this compound demonstrates an effective concentration (EC50) of 290 nM .
  • Resistance studies show that the C33A-Res cell line exhibits over 200-fold resistance to this compound compared to its parental line, C33A-WT. This resistance is attributed to mutations in the ADAL gene that impair the conversion of this compound to PMEG .

Resistance Mechanisms

The resistance observed in certain cell lines can be linked to specific mutations in the ADAL protein. Notably:

  • Mutations such as H286R and S180N in ADAL have been identified in resistant cell lines, significantly reducing its enzymatic activity and thus the conversion efficiency of this compound to PMEG .
  • The introduction of wild-type ADAL into resistant cells has been shown to restore sensitivity to both this compound and GS-9219, indicating that the enzymatic pathway is crucial for its efficacy .

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceCell LineEC50/IC50 (nM)Resistance MechanismNotes
C33A-WTN/AN/AParental cell line for comparison
C33A-Res>200-foldMutations in ADALSignificant resistance observed
SiHa290N/AEffective against HPV-transformed cells
Various HPV cellsN/ACathepsin A involvementRole in activation noted

Properties

CAS No.

182798-83-0

Molecular Formula

C11H17N6O4P

Molecular Weight

328.26 g/mol

IUPAC Name

2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid

InChI

InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16)

InChI Key

PDHWTDJKKJYOGD-UHFFFAOYSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O

Synonyms

GS-8369;  N6-Cyclopropyl-PMEDAP;  P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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